6-chloro-3-phenyl-2H-chromen-2-one
Description
6-Chloro-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chlorine atom at position 6 and a phenyl group at position 3 of the chromen-2-one scaffold. Its molecular formula is C₁₅H₉ClO₂, with a molecular weight of 256.67 g/mol.
Properties
CAS No. |
88039-96-7 |
|---|---|
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
6-chloro-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HFOGNAFSEDQAPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Numerous studies have investigated the potential of 6-chloro-3-phenyl-2H-chromen-2-one as an anticancer agent. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both gram-positive and gram-negative bacteria. Research indicates that derivatives exhibit notable antibacterial activity, making them candidates for developing new antibiotics .
Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound reveal its potential to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases .
Biological Studies
This compound is utilized in various biological assays to explore its effects on cellular processes. For example:
- Cellular Assays : Studies have employed this compound to assess its impact on cell viability and proliferation, particularly in cancer research.
- Molecular Target Investigation : It serves as a tool to investigate interactions with specific molecular targets, enhancing the understanding of disease mechanisms .
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, such as:
- Suzuki-Miyaura Coupling : This method allows for the introduction of different substituents on the phenyl ring, facilitating the synthesis of novel derivatives with tailored properties.
- Knoevenagel Condensation : This reaction is employed to create derivatives that exhibit enhanced pharmacological activities .
Material Science Applications
Research has explored the use of this compound in developing new materials with unique properties. Its incorporation into polymers or other materials may yield products with enhanced optical or electronic characteristics, making it suitable for applications in sensors or photonic devices.
Case Studies
- Anticancer Activity Study : A study published in the Tropical Journal of Natural Product Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized various assays to confirm these effects and elucidated the underlying mechanisms through molecular docking studies .
- Antimicrobial Efficacy Investigation : Research conducted on the antibacterial properties indicated that certain derivatives showed potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This study employed agar diffusion methods to assess efficacy and compared results with standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, physicochemical, and synthetic profiles of 6-chloro-3-phenyl-2H-chromen-2-one can be contextualized by comparing it to structurally related chromenone derivatives. Key distinctions arise from variations in substituent type, position, and molecular complexity.
Substituent Effects on Physicochemical Properties
- Electron-withdrawing vs. Phenyl at position 3 contributes to lipophilicity, which may improve membrane permeability compared to polar substituents like hydroxyl or acetyl groups. For example, 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one () has a hydroxyl group at position 7, resulting in a higher topological polar surface area (TPSA = 46.5) and improved solubility in polar solvents compared to the non-hydroxylated target compound .
Data Table: Comparative Analysis of Chromenone Derivatives
Preparation Methods
Stepwise Chlorination Protocol
This approach begins with the synthesis of 3-phenyl-2H-chromen-2-one, followed by regioselective chlorination at the 6-position. Key steps include:
-
Formation of Chromenone Core : 5-Hydroxysalicylaldehyde reacts with phenylacetic acid under microwave irradiation (150°C, 20 min) in acetic anhydride, yielding 3-phenyl-2H-chromen-2-one (72%).
-
Electrophilic Chlorination : Phosphorus oxychloride (POCl3) in ethanol at reflux introduces the chlorine atom selectively at the 6-position (75% yield).
Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating, though scalability remains a challenge due to specialized equipment requirements.
Solvent and Catalyst Screening
-
Chlorination Efficiency : Polar aprotic solvents (DMF, DMSO) improve chlorination yields by stabilizing the transition state, while protic solvents (EtOH, MeOH) result in <50% conversion.
-
Catalytic Additives : Lewis acids like FeCl3 (5 mol%) enhance regioselectivity, directing chlorine to the 6-position over the 8-position (90:10 selectivity).
Base-Promoted Coupling with Dibromoalkenes
Reaction Design and Conditions
A transition-metal-free method utilizes 5-chlorosalicylaldehyde and 1,1-dibromostyrene in DMF with sodium carbonate and diethylamine (Et2NH). The mechanism involves:
-
Base-Mediated Elimination : Et2NH dehydrohalogenates 1,1-dibromostyrene to generate a vinyl bromide intermediate.
-
Conjugate Addition-Elimination : The vinyl bromide reacts with the aldehyde, followed by intramolecular cyclization to form the chromenone skeleton.
Optimal conditions (110°C, 12 hours) provide 65% yield, though excessive base (>3 equivalents) leads to decomposition via ring-opening.
Scope of Dibromoalkenes
-
Aryl-Substituted Alkenes : Styryl derivatives with electron-donating groups (e.g., 4-MeO) improve yields (70–75%), while electron-withdrawing groups (e.g., 4-NO2) hinder reactivity.
-
Alkyl-Substituted Alkenes : Linear alkenes (e.g., 1,1-dibromopropene) fail to cyclize, producing trace amounts of product due to poor stabilization of intermediates.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Cyclocondensation | 83 | 16 h | High | 8.2 |
| Microwave Chlorination | 75 | 35 min | Moderate | 12.1 |
| Dibromoalkene Coupling | 65 | 12 h | Moderate | 9.8 |
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
-
Cyclocondensation : Superior yields and minimal byproducts make this the preferred method for large-scale synthesis, though it requires stoichiometric base.
-
Microwave Synthesis : Ideal for rapid small-batch production but limited by equipment costs and POCl3 handling.
-
Dibromoalkene Route : Avoids nitriles and halides but suffers from moderate yields and narrow substrate scope .
Q & A
Q. What are the key synthetic methodologies for 6-chloro-3-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions, starting with condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., phosphorous oxychloride with ZnCl₂ as a catalyst) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Microwave-assisted synthesis has shown 15–20% higher yields compared to conventional reflux methods by reducing side reactions . Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound derivatives?
- Methodological Answer : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to process single-crystal diffraction data. Key parameters: Mo/Kα radiation (λ = 0.71073 Å), 223 K temperature to minimize thermal motion artifacts. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/geometry . For chlorinated derivatives, ensure anisotropic displacement parameters are refined to account for electron-density distortions .
Q. What spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ ~170 ppm). Chlorine substituents cause deshielding in adjacent protons .
- IR Spectroscopy : Confirm lactone carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- HRMS : Use ESI-TOF to validate molecular ion peaks (e.g., [M+H⁺] at m/z 271.03 for C₁₅H₉ClO₂) with <2 ppm error .
Advanced Research Questions
Q. How can computational chemistry (DFT/MD) predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces. The chloro-substituted position (C6) exhibits higher electron density, directing electrophiles to C7 or C7. Solvent effects (PCM model) and transition-state analysis (IRC) can rationalize experimental outcomes, e.g., epoxide formation at C7 in 6-chloro-7-(oxiran-2-ylmethoxy) derivatives .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for chromenone derivatives?
- Methodological Answer : Cross-validate using:
- XRD vs. NMR : Discrepancies in dihedral angles (e.g., phenyl ring orientation) may arise from dynamic effects in solution. Use variable-temperature NMR to detect conformational flexibility .
- Theoretical vs. Experimental IR : Compare computed vibrational frequencies (Gaussian 16) with experimental spectra to identify hydrogen bonding or crystal-packing effects .
Q. How do Lewis acid catalysts influence the regioselectivity of Friedel-Crafts reactions in chromenone scaffolds?
- Methodological Answer : AlCl₃ or BF₃·Et₂O promotes electrophilic aromatic substitution at the C3 phenyl group. For example, 6-chloro-3-(4-fluorophenyl) derivatives form via π-π stacking stabilization in the transition state. Monitor regioselectivity using NOESY NMR to confirm spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
